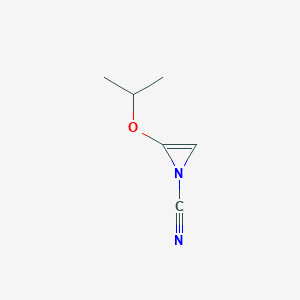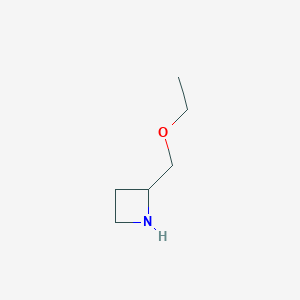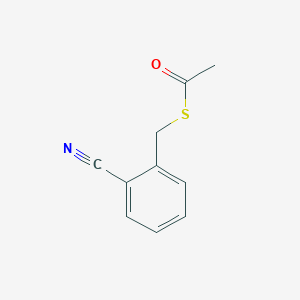![molecular formula C6H8N2O B11925450 7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one CAS No. 7721-57-5](/img/structure/B11925450.png)
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-5,6-diazaspiro[24]hept-6-en-4-one is a unique spiro compound characterized by its distinctive bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one can be achieved through several methods. One common approach involves the reaction of 1-acetyl-1-carboxycyclopropane with hydrazine . This reaction proceeds under mild conditions and yields the desired spiro compound. Another method involves the treatment of 4-(2-hydroxyethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one with concentrated sulfuric acid, followed by dehydration .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spiro structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one involves its interaction with molecular targets through its spiro structure. This interaction can affect various biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share a similar spiro structure and have biological activities such as diuretic and antiandrogenic effects.
4-Methyl-7-oxo-5,6-diazaspiro[2.4]hept-4-ene: Another spiro compound with similar synthetic routes and applications.
Uniqueness
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one is unique due to its specific spiro structure, which allows for diverse chemical reactions and potential applications in various fields. Its ability to undergo multiple types of reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
CAS No. |
7721-57-5 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4-methyl-5,6-diazaspiro[2.4]hept-4-en-7-one |
InChI |
InChI=1S/C6H8N2O/c1-4-6(2-3-6)5(9)8-7-4/h2-3H2,1H3,(H,8,9) |
InChI Key |
DUZXHXOJMPMPFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C12CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)













